molecular formula C10H7BrF3NO3 B8169205 6-Bromo-5-methoxy-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one

6-Bromo-5-methoxy-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B8169205
M. Wt: 326.07 g/mol
InChI Key: SAVYJVSYGHKWDE-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound that features a bromine atom, a methoxy group, and a trifluoroethyl group attached to a benzo[d]oxazole core

Preparation Methods

The synthesis of 6-Bromo-5-methoxy-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the aromatic ring.

    Methoxylation: Substitution of a hydrogen atom with a methoxy group.

    Trifluoroethylation: Addition of a trifluoroethyl group to the benzo[d]oxazole core.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

6-Bromo-5-methoxy-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Bromo-5-methoxy-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. The bromine and methoxy groups can participate in various binding interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 6-Bromo-5-methoxy-3-(2,2,2-trifluoroethyl)benzo[d]oxazol-2(3H)-one include:

    2-Bromo-5-methoxy-N-(2,2,2-trifluoroethyl)benzamide: Shares the trifluoroethyl and methoxy groups but differs in the core structure.

    3-Bromo-5-methoxybenzo[d]oxazole: Lacks the trifluoroethyl group, affecting its chemical properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-5-methoxy-3-(2,2,2-trifluoroethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3NO3/c1-17-7-3-6-8(2-5(7)11)18-9(16)15(6)4-10(12,13)14/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVYJVSYGHKWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N(C(=O)O2)CC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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